molecular formula C12H13N5O B2795224 2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]pyridine CAS No. 1795458-06-8

2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]pyridine

Cat. No.: B2795224
CAS No.: 1795458-06-8
M. Wt: 243.27
InChI Key: OVMVXHZLWHQXLV-UHFFFAOYSA-N
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Description

2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]pyridine is a versatile chemical compound with a unique structure that combines a triazole ring, a pyrrolidine ring, and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]pyridine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Formation of the Pyrrolidine Ring: This can be synthesized through a variety of methods, including the reduction of pyrrole or the cyclization of amino alcohols.

    Formation of the Pyridine Ring: This can be synthesized through methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Comparison with Similar Compounds

Similar Compounds

    (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone: Similar structure but with the pyridine ring in a different position.

    (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone: Another positional isomer with the pyridine ring in the 4-position.

Uniqueness

The uniqueness of 2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]pyridine lies in its specific combination of functional groups and rings, which confer unique reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

pyridin-2-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O/c18-12(11-3-1-2-5-13-11)16-7-4-10(9-16)17-8-6-14-15-17/h1-3,5-6,8,10H,4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMVXHZLWHQXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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